Gentiobiitol

Description

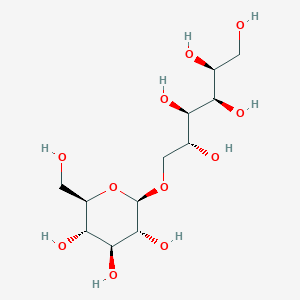

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24O11 |

|---|---|

Molecular Weight |

344.31 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12+/m0/s1 |

InChI Key |

SERLAGPUMNYUCK-UDKQPYHCSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |

Synonyms |

6-O-beta-D-glucopyranosyl-D-glucitol gentiobiitol |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Gentiobiitol

Gentiobiitol Biosynthesis Pathways in Plants

The synthesis of this compound in plants is not a ubiquitous process but has been notably observed and studied in genetically modified sugarcane.

Co-ordinated Synthesis with Sorbitol in Transgenic Sugarcane

The biological synthesis of this compound was first reported in transgenic sugarcane engineered to produce sorbitol, a sugar alcohol. sugarresearch.com.au These "sorbitolcanes" were created by introducing the apple gene for sorbitol-6-phosphate (B1195476) dehydrogenase (mds6pdh), which led to the accumulation of sorbitol. researchgate.net Subsequent analysis of the polar metabolite profiles in the leaves of these transgenic plants revealed the presence of not only sorbitol but also gentiobiose and a previously unknown compound. researchgate.netresearchgate.netnih.gov This unknown compound was identified as this compound, and its presence was strongly and positively correlated with sorbitol accumulation. researchgate.netresearchgate.netnih.gov This coordinated synthesis suggests that the introduction of a new metabolic sink, in this case, sorbitol, can lead to the formation of novel compounds through the plant's existing enzymatic machinery. researchgate.net

In the most productive transgenic line, sorbitol levels reached as high as 120 mg/g dry weight in the leaf lamina. researchgate.net This hyperaccumulation of sorbitol appears to be the primary driver for the subsequent synthesis of this compound. researchgate.netresearchgate.net

Enzymatic Mechanisms Involved in this compound Formation

The formation of this compound is believed to be an enzymatic process involving the transfer of a glucose molecule to sorbitol. sugarresearch.com.au The proposed mechanism is the glycosylation of sorbitol, likely catalyzed by a β-glucosidase or a similar transferase enzyme. sugarresearch.com.au Structural characterization using techniques like ¹³C NMR and ligand exchange chromatography confirmed that this compound is 6-O-β-D-glucopyranosyl-D-glucitol, meaning a glucose molecule is attached to the 6th carbon of the sorbitol (D-glucitol) molecule via a β-anomeric linkage. researchgate.netnih.gov

β-glucosidases are enzymes that typically hydrolyze β-glycosidic bonds, but under conditions of high substrate concentration, they can also catalyze transglycosylation reactions, which involve the transfer of a glycosyl group to an acceptor molecule other than water. mdpi.comnih.gov In the case of transgenic sugarcane, the high concentration of sorbitol likely promotes the transglycosylation activity of an endogenous β-glucosidase, leading to the formation of this compound. researchgate.net

Genetic Regulation of Related Biosynthetic Genes

The regulation of this compound biosynthesis is intrinsically linked to the genetic modifications introduced in transgenic sugarcane. The expression of the apple mds6pdh gene is the primary trigger for the entire metabolic cascade. researchgate.net While the specific plant genes encoding the enzymes directly responsible for the final glycosylation step to form this compound have not been definitively identified, their activity is clearly induced or repurposed by the high levels of sorbitol. researchgate.net

Gene expression in plants is a complex process controlled by a variety of regulatory mechanisms, including structural genes that determine protein organization and regulator genes that control the rate of synthesis. psu.eduwikipedia.org Environmental and developmental signals also play a crucial role in regulating the expression of genes involved in metabolic pathways, such as those for gibberellin and other plant hormones. nih.govnih.gov In the case of this compound in transgenic sugarcane, the artificially created metabolic state—high sorbitol concentration—acts as an internal cue that influences the activity of native glycosyltransferase enzymes. researchgate.net

Natural Distribution and Biological Context of this compound

While the most detailed studies of this compound have been in a transgenic context, understanding its potential natural occurrence and physiological relevance is crucial.

Presence in Sugarcane Varieties and Other Plant Species

To date, the significant biological synthesis of this compound has only been reported in transgenic sugarcane engineered to produce sorbitol. sugarresearch.com.au There is no substantial evidence to suggest that this compound is a common or naturally abundant compound in standard sugarcane varieties or other plant species under normal conditions. sugarresearch.com.auunt.edu A survey of soluble sugars in the Saccharum complex did not highlight this compound as a naturally occurring component. sugarresearch.com.au Its discovery was a direct result of metabolic engineering, which created an artificial accumulation of its precursor, sorbitol. researchgate.netresearchgate.net

This compound in Plant Physiology and Metabolism

The synthesis of this compound can be seen as a metabolic response to the hyperaccumulation of sorbitol. researchgate.netresearchgate.net Plants possess complex metabolic networks and can redirect intermediates into various pathways. frontiersin.orgmdpi.com The formation of this compound from sorbitol is an example of the plant's metabolic flexibility, where an abundant compound is modified, potentially as a form of detoxification or sequestration. researchgate.net The accumulation of sorbitol was also found to interfere with inositol (B14025) biosynthesis, leading to osmotic imbalance, which could act as a signal affecting carbohydrate allocation and transport. researchgate.net Therefore, the synthesis of this compound is part of a broader shift in the plant's metabolic and physiological state induced by genetic modification. researchgate.net

Synthetic Strategies and Chemical Modification of Gentiobiitol

Chemical Synthesis Approaches for Gentiobiitol and its Analogues

Purely chemical methods for synthesizing glycosides like this compound are often characterized by their complexity and cost, requiring multiple protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity. researchgate.net The primary challenge lies in controlling the formation of the glycosidic bond to yield the desired β-anomer at the 1,6-position.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound's precursor, gentiobiose, is the critical step. A common strategy involves the glycosylation of a suitably protected D-glucose or D-glucitol acceptor with an activated and protected glucose donor. The stereochemical outcome of the glycosylation is highly dependent on the choice of protecting groups, the solvent, and the promoter system used. researchgate.net

For instance, one approach involves the reaction of a glucosyl donor, such as tetra-O-acetyl-glucosyl bromide, with a partially protected glucose acceptor like 1,2:5,6-di-O-isopropylidene-D-glucose. In this specific reaction, a rearrangement can occur, leading to the formation of the desired 6-O-β-D-glycoside alongside other products. researchgate.net The reaction conditions must be carefully optimized to favor the formation of the β(1→6) linkage.

Another method employs glycosyl imidates, such as trifluoroacetimidates, as donors. The stereoselectivity can be controlled through the neighboring group participation effect of an acyl group (like acetyl or pivaloyl) at the C-2 position of the donor, which directs the formation of the β-glycosidic bond. researchgate.netbeilstein-journals.org Once the gentiobiose disaccharide is synthesized and deprotected, a straightforward reduction of the anomeric carbon of the reducing glucose unit, typically using a reducing agent like sodium borohydride (B1222165), yields this compound.

| Method | Donor | Acceptor | Key Features |

| Koenigs-Knorr Type | Tetra-O-acetyl-α-D-glucopyranosyl bromide | 1,2:5,6-di-O-isopropylidene-D-glucose | Can result in a mixture of products, including the desired 6-O-β-D-glycoside via rearrangement. researchgate.net |

| Imidate Glycosylation | Trichloro- or Trifluoroacetimidate Donor | Protected D-glucitol derivative | C-2 acyl protecting groups on the donor provide neighboring group participation to ensure β-selectivity. researchgate.net |

| Thioglycoside Activation | Tetra-O-acetyl-β-thiophenylglucoside | Protected D-glucitol derivative | Activated by promoters like N-Iodosuccinimide (NIS) and Triflic acid (TfOH); selectivity can be influenced by temperature. researchgate.net |

This table summarizes common chemical glycosylation strategies that can be adapted for the synthesis of gentiobiose, the precursor to this compound.

Synthesis of this compound Derivatives and Related Glycosides

The synthesis of this compound derivatives allows for the exploration of structure-activity relationships and the development of new therapeutic agents or biological probes. A powerful strategy for creating analogues is to start with the natural disaccharide, gentiobiose, and perform chemical modifications. universiteitleiden.nl

A notable class of derivatives are aza-sugars, where the ring oxygen of one or both sugar units is replaced by a nitrogen atom. For example, glycosylated 1-deoxynojirimycin (B1663644) (DNJ) derivatives can be synthesized from their corresponding disaccharides. universiteitleiden.nl A general methodology involves taking the parent disaccharide (e.g., gentiobiose) and converting it into a glycosylated DNJ derivative through a series of chemical transformations, including oxidation, reductive amination, and deprotection steps. This approach has been successfully applied to other disaccharides like cellobiose (B7769950) and lactose (B1674315) to create potent glycosidase inhibitors. universiteitleiden.nl

Another approach involves modifying the acyclic glucitol moiety or creating analogues with different ring heteroatoms, such as sulfur or selenium, to produce novel compounds with potentially unique biological properties. researchgate.net

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the efficiency and versatility of chemical reactions with the unparalleled regio- and stereoselectivity of enzymes. biorxiv.orgrsc.org This approach is particularly advantageous for synthesizing complex carbohydrates like this compound, as it can circumvent the difficult and often low-yielding protection-deprotection sequences required in purely chemical methods. nih.govnih.gov

The general chemoenzymatic strategy for this compound involves two main steps:

Enzymatic synthesis of gentiobiose: A glycosyltransferase or a glycosidase is used to form the specific β(1→6) glycosidic bond.

Chemical reduction: The resulting gentiobiose is chemically reduced to this compound.

Glycosyltransferases are enzymes that biosynthesize glycosidic linkages by transferring a sugar moiety from an activated sugar nucleotide donor (e.g., UDP-glucose) to an acceptor molecule. nih.gov By selecting a glycosyltransferase with the correct specificity, gentiobiose can be synthesized with high precision.

Alternatively, glycosidases, which normally cleave glycosidic bonds, can be used in reverse (transglycosylation) under controlled conditions to form them. Phosphorylases represent another class of enzymes that can be used "in reverse" to construct disaccharides from a sugar-1-phosphate donor and a suitable acceptor. acs.org This method offers a rapid and highly selective route to the target disaccharide.

| Enzyme Class | Reaction | Substrates | Advantages |

| Glycosyltransferases (GTs) | Glycosylation | UDP-glucose + D-glucose | High regio- and stereoselectivity; mimics the natural biosynthetic pathway. nih.gov |

| Glycosidases (GHs) | Transglycosylation (Reversal of hydrolysis) | Activated glucose donor + D-glucose | Uses more accessible substrates than sugar nucleotides. |

| Phosphorylases | Phosphorolysis (in reverse) | α-D-glucose-1-phosphate + D-glucose | High yields and selectivity; can be used for rapid synthesis, including radiolabeling. acs.org |

This table outlines enzymatic approaches for the synthesis of gentiobiose, which is then chemically reduced to this compound.

Structural Modifications for Research Probes

To investigate the biological roles, metabolic pathways, and transport mechanisms of this compound, structurally modified versions are synthesized for use as research probes. These probes often incorporate a reporter tag, such as a radioisotope or a fluorescent group, which allows for sensitive detection and tracking. nih.govuniversiteitleiden.nl

A prominent example is the synthesis of radiolabeled this compound analogues for imaging and metabolic studies. A powerful chemoenzymatic method has been developed for the one-step synthesis of fluorine-18 (B77423) ([¹⁸F])-labeled disaccharides. acs.org In this approach, a phosphorylase enzyme catalyzes the reaction between a sugar-1-phosphate precursor and 2-deoxy-2-[¹⁸F]-fluoro-D-glucose ([¹⁸F]FDG), a widely available clinical positron emission tomography (PET) tracer. This strategy could be adapted to create [¹⁸F]-labeled gentiobiose, which upon reduction would yield [¹⁸F]-gentiobiitol for in vivo imaging applications. acs.org

Another common labeling strategy is the incorporation of tritium (B154650) ([³H]). Reductively tritiated oligosaccharide alditols are valuable tools used as internal standards in chromatography or for studying the metabolism and translocation of sugars in biological systems. ed.ac.uk this compound can be prepared in a tritiated form, [³H]this compound, by reducing gentiobiose with a tritiated reducing agent like sodium borotritide ([³H]NaBH₄). This provides a highly sensitive probe for quantitative assays and metabolic tracing experiments. ed.ac.uk

The design of these probes is critical for providing tools to elucidate the function of this compound and related compounds in various biological contexts. universiteitleiden.nlcolumbia.edu

Advanced Analytical Methodologies for Gentiobiitol

Spectroscopic Techniques for Gentiobiitol Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like this compound. By examining the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural determination of organic compounds in solution. google.comlynchburg.edu It provides insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule, allowing for the elucidation of its complete structure. jst.go.jpsugar-hplc.com

In the analysis of this compound (6-O-β-D-glucopyranosyl-D-glucitol), ¹³C NMR spectroscopy has been instrumental in its initial identification. researchgate.netnih.gov Studies on transgenic sugarcane engineered to produce sorbitol led to the discovery of an unknown but abundant compound. Through ¹³C NMR analysis, this compound was identified as a sorbitol-glucose conjugate where the glucopyranose and glucitol (sorbitol) units were linked via a 1,6-glycosidic bond, confirming its identity as this compound. researchgate.netnih.gov

Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values compiled from related structures and typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.)

| Atom Number | Representative ¹³C Chemical Shift (ppm) | Representative ¹H Chemical Shift (ppm) |

| Glucitol Moiety | ||

| C-1 | ~63.5 | ~3.6-3.8 |

| C-2 | ~74.0 | ~3.7-3.9 |

| C-3 | ~71.5 | ~3.6-3.8 |

| C-4 | ~72.5 | ~3.7-3.9 |

| C-5 | ~70.0 | ~3.8-4.0 |

| C-6 | ~70.0 | ~3.9-4.1 |

| β-D-Glucopyranosyl Moiety | ||

| C-1' | ~104.0 | ~4.4-4.6 (d, J ≈ 8 Hz) |

| C-2' | ~74.5 | ~3.2-3.4 |

| C-3' | ~77.0 | ~3.4-3.6 |

| C-4' | ~71.0 | ~3.3-3.5 |

| C-5' | ~77.5 | ~3.4-3.6 |

| C-6' | ~62.0 | ~3.7-3.9 |

Data compiled from typical values for glucitol and β-linked glucose residues. researchgate.netmdpi.comresearchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning these resonances definitively and confirming the connectivity between the glucopyranosyl and glucitol units. researchgate.net

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. hmdb.canih.gov It is a cornerstone of metabolomics, the large-scale study of small molecules within biological systems, due to its ability to identify and quantify a vast array of compounds in complex mixtures. restek.comsigmaaldrich.com

For a polar and non-volatile compound like this compound, analysis by MS, particularly in conjunction with gas chromatography (GC-MS), requires a chemical derivatization step to increase its volatility. researchgate.net Common derivatization methods for sugars and polyols include silylation (e.g., using MTBSTFA or BSTFA) or acetylation to form alditol acetates. waters.comshodex.com

The electron ionization (EI) mass spectrum of a derivatized this compound molecule will exhibit a characteristic fragmentation pattern that provides structural information. nih.gov The molecular ion peak (M⁺) may or may not be visible, but the fragment ions are key to identification. nih.gov For an acetylated this compound derivative, fragmentation would typically involve cleavage of C-C bonds along the polyol chain and loss of acetyl groups.

Expected Key Fragment Ions in the Mass Spectrum of Peracetylated this compound

| m/z Value | Proposed Fragment Identity |

| M-43 | [M - COCH₃]⁺ |

| M-59 | [M - OCOCH₃]⁺ |

| M-60 | [M - CH₃COOH]⁺ |

| M-103 | [M - CH₂OAc - CH₃COOH]⁺ |

| Various | Cleavage products of the glucitol and glucose backbone |

This table represents expected fragmentation patterns for acetylated polyols and is not based on experimentally reported data for this compound specifically.

In metabolomic studies, MS is often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS) to analyze complex biological extracts. researchgate.nethmdb.ca This allows for the detection of this compound and other metabolites, providing a snapshot of the metabolic state of an organism. researchgate.netrestek.com Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion (e.g., the molecular ion of derivatized this compound) and fragmenting it to produce a unique product ion spectrum, which serves as a highly specific fingerprint for quantification and confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Chromatographic Separations and Purification of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. This principle is fundamental to the isolation and quantification of this compound from complex biological or synthetic samples.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. researchgate.net It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the quantification of sugar alcohols, including this compound, several HPLC methods can be employed. A common approach involves using a column packed with a polystyrene cation exchange resin and using purified water as the mobile phase. researchgate.net Another strategy utilizes hydrophilic interaction liquid chromatography (HILIC), which is effective for retaining and separating highly polar compounds.

The quantification of this compound relies on detecting the compound as it elutes from the column. Since sugar alcohols lack a strong chromophore, they are often detected using a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For quantitative analysis, the peak area of the analyte is compared to a calibration curve generated from known concentrations of a pure this compound standard.

Typical HPLC Conditions for Sugar Alcohol Analysis

| Parameter | Typical Setting |

| Column | Polystyrene cation-exchange resin (e.g., Ca²⁺ form) or Amine-based (e.g., NH₂) or Z-HILIC columns. researchgate.net |

| Mobile Phase | Deionized water, or Acetonitrile/water mixtures for HILIC and NH₂ columns. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min. jst.go.jp |

| Temperature | Often elevated (e.g., 50-85 °C) for cation-exchange columns to improve resolution. nih.gov |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD). |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS to identify different substances within a test sample. sugar-hplc.com It is a highly sensitive and reliable technique for the profiling of volatile and semi-volatile metabolites. nih.gov For non-volatile compounds like this compound, chemical derivatization is a mandatory prerequisite to increase their volatility for GC analysis. researchgate.netwaters.com

The most common derivatization procedure for sugars and sugar alcohols is the conversion to their alditol acetate (B1210297) or silyl (B83357) (e.g., trimethylsilyl, TMS) derivatives. waters.comshodex.com For this compound, this would involve reduction (if starting from the corresponding disaccharide, gentiobiose) followed by acetylation, or direct silylation of all hydroxyl groups. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions and aids in its identification. researchgate.net

As the separated components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component, providing a definitive identification based on the fragmentation pattern. sugar-hplc.com GC-MS has been successfully used to detect and profile this compound in plant leaf extracts, demonstrating its utility in metabolomic studies. researchgate.netnih.gov

Typical GC-MS Conditions for Alditol Acetate Analysis

| Parameter | Typical Setting |

| Derivatization | Acetylation with acetic anhydride, often following reduction with sodium borohydride (B1222165) and hydrolysis (to form partially methylated alditol acetates for linkage analysis). sugar-hplc.comresearchgate.net |

| GC Column | Capillary columns with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Hydrogen. |

| Temperature Program | An initial oven temperature followed by a controlled ramp to a final temperature to elute all derivatives (e.g., 120 °C to 290 °C). |

| Injection Mode | Split or splitless, depending on analyte concentration. |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

| MS Detection | Full scan to obtain complete mass spectra or Selected Ion Monitoring (SIM) for targeted quantification. |

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Hyphenated Techniques in Comprehensive this compound Analysis

Hyphenated techniques refer to the powerful combination of a separation method and a spectroscopic detection method online. researchgate.net This approach synergistically enhances the analytical capabilities beyond what either technique could achieve alone. For complex analyses, such as metabolomic profiling that includes this compound, hyphenated systems like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. waters.com

LC-MS and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are particularly suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization, although separation efficiency can sometimes be improved with it. nih.gov The liquid chromatograph separates the components of a complex biological extract, and the mass spectrometer provides sensitive and selective detection and structural information for each component as it elutes. nih.govnih.gov High-performance anion-exchange chromatography (HPAEC) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful combination for the specific and sensitive quantification of sugars and sugar alcohols.

GC-MS, as previously discussed, is a robust and highly sensitive hyphenated technique for profiling derivatized metabolites like this compound. nih.gov The coupling of GC to MS provides both the retention time from the GC and the mass spectrum from the MS, which together offer a very high degree of confidence in compound identification.

The use of these hyphenated techniques allows for both qualitative (identification) and quantitative (concentration measurement) analysis of this compound in complex matrices. researchgate.net They enable researchers to perform comprehensive metabolomic profiling, identify novel metabolic pathways involving this compound, and quantify its abundance under different physiological or experimental conditions. The continuous advancements in these technologies, including higher resolution mass spectrometers and novel chromatographic phases, further expand their power and application in the study of this compound and other metabolites.

Molecular and Cellular Interactions of Gentiobiitol Non Human, Non Clinical

Gentiobiitol as a Substrate or Modulator in Enzyme Systems

Based on available scientific literature, no specific enzyme kinetic studies (e.g., determination of K_m, V_max, or K_i values) have been published for this compound. Research has not yet detailed its role as a substrate or a competitive, non-competitive, or uncompetitive inhibitor for any specific enzyme system. Therefore, its kinetic parameters and the nature of its interaction with enzyme active sites remain uncharacterized.

This compound's structural configuration, specifically its β(1→6) glycosidic linkage, confers notable resistance to certain digestive enzymes. Research demonstrates that oligosaccharides possessing a (1→6)-β-Glc group, which includes this compound, are resistant to digestion by mammalian intestinal enzymes. researchgate.netacs.org An in vitro analysis using a rat glucosidase mixture confirmed that this compound is not readily hydrolyzed, a characteristic that distinguishes it from many other dietary sugars. researchgate.net This resistance is a key functional property, highlighting its low digestibility in mammalian systems.

| Enzyme Source | Finding | Reference |

| Mammalian Intestinal Enzymes | Resistant to digestion | researchgate.netacs.org |

| Rat Glucosidase Mixture | Resistant to digestion | researchgate.net |

Enzyme Kinetic Studies with this compound

This compound in Cellular Signaling and Metabolic Regulation (non-human, non-clinical)

There is no available research from published studies investigating the intracellular targets of this compound in non-human cell lines (e.g., Chinese Hamster Ovary (CHO), insect, or other mammalian cell lines). Consequently, its potential effects on cellular pathways, signaling cascades, or specific molecular targets within these cells have not been documented.

Direct studies on the influence of this compound on gene expression or proteomic profiles in non-human models are not present in the current body of scientific literature. However, metabolomic studies have identified a strong association between this compound and specific metabolic states in transgenic plants.

In transgenic sugarcane engineered to produce sorbitol (sorbitolcane), a polar metabolite profiling analysis was conducted to investigate atypical leaf development. researchgate.net Principal component analysis of the 86 detected metabolites revealed that sorbitol, gentiobiose, and this compound were strongly and positively correlated with the sorbitol-producing transgenic lines. researchgate.netunt.edu this compound was identified as 6-O-β-D-glucopyranosyl-D-glucitol and was found to be abundant only in the sorbitol-accumulating sugarcane, suggesting its synthesis is a consequence of the engineered metabolic pathway, specifically the glycosylation of sorbitol. researchgate.net While this establishes a clear metabolic link, it does not provide evidence that this compound itself actively modulates gene or protein expression profiles.

Investigation of Intracellular Targets (non-human cell lines)

This compound in Microbial Metabolism and Ecology

Research into the role of this compound in microbial ecosystems has primarily focused on its recalcitrance to metabolism by specific microorganisms. Its β(1→6) linkage makes it resistant to digestion by the common oral bacterium Streptococcus mutans. researchgate.netacs.org S. mutans is a key species in the formation of dental plaque and the development of dental caries, largely due to its ability to metabolize a wide array of dietary carbohydrates like sucrose (B13894) into organic acids. mdpi.com The inability of S. mutans to utilize this compound suggests it is a non-cariogenic sugar alcohol.

Beyond this specific interaction, comprehensive studies on the broader metabolism or degradation of this compound by other microbial communities, such as those in the gut or soil, are not available in the current literature. The capacity of other bacterial or fungal species to utilize this compound as a carbon source remains an uninvestigated area.

| Microbial Species | Metabolic Interaction | Implication | Reference |

| Streptococcus mutans | Resistant to digestion/metabolism | Non-cariogenic potential | researchgate.netacs.org |

Role in Microbial Community Dynamics

The presence and metabolism of specific carbohydrates like this compound can significantly influence the composition and interactions within a microbial community. The ability of certain microorganisms to utilize a unique carbon source that is inaccessible to others provides them with a competitive advantage, allowing them to proliferate and potentially dominate a particular niche. nih.gov

The introduction of a novel carbon source can lead to shifts in the microbial community structure. nih.gov For example, in an environment where this compound is the primary or a significant carbon source, microorganisms capable of its catabolism would be selectively favored. This can lead to an increase in their population density relative to other members of the community that cannot utilize this compound.

Furthermore, the breakdown products of this compound catabolism, namely glucose and sorbitol, can also impact microbial community dynamics. Glucose is a readily utilizable sugar for a wide range of microorganisms, and its release into the environment could support the growth of other species that were initially unable to grow on this compound. This phenomenon, known as cross-feeding or syntrophy, is a common and important interaction in microbial ecosystems.

The table below outlines the potential effects of this compound on microbial community dynamics.

| Aspect of Microbial Community Dynamics | Potential Impact of this compound |

| Species Selection | Favors the growth of microorganisms capable of this compound catabolism. |

| Competitive Advantage | Provides a unique nutrient source, giving specific microbes an edge over others. |

| Community Shift | Can alter the relative abundance of different microbial species in an ecosystem. |

| Cross-feeding | The breakdown products (glucose and sorbitol) can support the growth of other microorganisms. |

Biological Roles and Functional Implications of Gentiobiitol in Model Organisms Non Human

Gentiobiitol in Plant Stress Responses and Adaptation

The presence and role of this compound in plants appear to be closely linked to metabolic stress, particularly under conditions of genetic modification that alter carbohydrate metabolism. Research in transgenic sugarcane provides the primary evidence for this compound's involvement in plant stress responses.

Detailed Research Findings:

In a notable study, sugarcane (Saccharum spp. interspecific hybrid) was genetically engineered to produce sorbitol, creating a line referred to as "sorbitolcane". nih.gov This genetic modification led to atypical leaf development in some of the transgenic plants. nih.govresearchgate.net To understand the underlying biochemical changes, researchers analyzed the polar metabolite profiles of these plants and compared them to unmodified control plants. nih.govresearchgate.net

The analysis detected eighty-six different polar metabolites. nih.gov Using principal component analysis, the study identified three compounds that were strongly and consistently associated with the sorbitol-producing sugarcane: sorbitol itself, gentiobiose, and a previously unknown compound. nih.govresearchgate.net This unknown compound was found to be abundant only in the sorbitolcane and its presence was positively correlated with the accumulation of sorbitol. nih.gov

Structural characterization using methods including (13)C NMR and ligand exchange chromatography identified the unknown compound as 6-O-β-D-glucopyranosyl-D-glucitol, or this compound. nih.gov Its synthesis is described as a coordinated event with sorbitol production, suggesting it is a product of sorbitol glycosylation. nih.govfrontiersin.org

This body of research indicates that this compound synthesis is a component of the plant's response to significant metabolic and osmotic stress induced by the artificial overproduction of another sugar alcohol, sorbitol.

Table 1: Research Findings on this compound in Transgenic Sugarcane

| Finding | Description | Reference(s) |

| Identification in Sorbitolcane | This compound was identified as a major metabolite in sugarcane genetically engineered to produce sorbitol. Its presence was strongly associated with the transgenic line. | nih.govresearchgate.net |

| Coordinated Synthesis | The synthesis of this compound was found to be positively correlated with the accumulation of sorbitol, suggesting it is a glycosylation product of sorbitol. | nih.gov |

| Association with Stress Phenotypes | The accumulation of sorbitol, gentiobiose, and this compound was linked to atypical leaf development and the formation of lesions. | researchgate.netresearchgate.net |

| Proposed Mechanism of Stress | The hyperaccumulation of sorbitol is believed to interfere with myo-inositol biosynthesis, leading to osmotic imbalance which may act as a signal affecting carbohydrate transport and allocation. | researchgate.net |

Ecological Significance of this compound in Plant-Microbe Interactions

The ecological role of this compound in the complex interactions between plants and microbes is an emerging area of interest. The chemical stability of this compound, particularly its resistance to enzymatic degradation by certain microorganisms, suggests it could influence the composition and activity of microbial communities in the plant's vicinity (the rhizosphere).

Detailed Research Findings:

Plants secrete a variety of secondary metabolites that can act as signals or defense compounds, shaping their interactions with both beneficial and pathogenic microbes. openresearchlibrary.orgresearchgate.netfrontiersin.org The chemical nature of these compounds determines their function and persistence in the environment. frontiersin.org

Research has shown that oligosaccharides containing a (1→6)-β-Glc linkage, such as gentiobiose and its reduced form, this compound, are resistant to digestion by the bacterium Streptococcus mutans. researchgate.netacs.org This resistance to microbial enzymes is significant because it means the compound is not readily used as a carbon source by at least some common bacteria. researchgate.netacs.org This stability could allow this compound, if exuded by plant roots, to persist in the soil and potentially influence the microbial ecosystem by favoring organisms that can tolerate or utilize such compounds while deterring others. frontiersin.orgmdpi.com

While direct studies on this compound's role as a signaling molecule in plant-microbe symbiosis or pathogenesis are limited, its inherent resistance to certain microbial enzymes provides a basis for its potential ecological significance. researchgate.netacs.org Its persistence could affect nutrient cycling and the competitive dynamics among soil microbes, which are crucial aspects of plant health and defense. notulaebotanicae.rotaylorfrancis.com

This compound in Other Non-Human Biological Systems (e.g., in vitro cell lines, invertebrate models)

The application of this compound extends beyond plant science into broader biological research, particularly as a tool in in vitro and invertebrate model systems. Its stability and specific chemical structure make it a useful substrate or tracer in metabolic and digestive studies.

Detailed Research Findings:

Radiolabelled oligosaccharides are valuable tools for studying the degradation of complex carbohydrates. ed.ac.uk Specifically, tritiated this compound ([3H]this compound) is supplied commercially for use in research. ed.ac.uk These labeled compounds serve as tracers in assays to quantify the activity of specific enzymes involved in cell wall lysis. ed.ac.uk

According to the Edinburgh Cell Wall Group, such radiolabelled oligosaccharide-alcohols are utilized for studies on wall degradation in various non-human biological systems, including:

In vitro models of ruminant digestive systems. ed.ac.uk

Invertebrate models. ed.ac.uk

Studies involving leaf-litter microbes. ed.ac.uk

Assays of plant enzymes and pathogens involved in cell wall lysis. ed.ac.uk

Furthermore, studies have highlighted that this compound is resistant to digestion by mammalian intestinal enzymes. researchgate.netacs.org This finding, derived from in vitro assays, underscores its potential stability in digestive systems, which is a key characteristic being explored for its use as a dietary sugar substitute. researchgate.netacs.org The use of various cell lines, such as the porcine intestinal epithelial cell line IPEC-J2, is common for modeling intestinal transport and metabolism, representing a potential system where this compound's properties could be further investigated. nih.gov

Table 2: Applications of this compound in Non-Human Biological Systems

| System/Model | Application of this compound | Reference(s) |

| In Vitro Ruminant Systems | Used as a radiolabelled tracer ([3H]this compound) to study the degradation of plant cell wall material. | ed.ac.uk |

| Invertebrate Models | Employed as a radiolabelled tracer to investigate the breakdown of plant cell walls by invertebrate digestive systems or enzymes. | ed.ac.uk |

| In Vitro Enzyme Assays | Serves as a substrate to assay the activity of plant enzymes or enzymes from plant pathogens that are involved in cell wall lysis. | ed.ac.uk |

| In Vitro Microbial Digestion Models | Demonstrated to be resistant to digestion by Streptococcus mutans and mammalian intestinal enzymes, indicating its stability in certain biological environments. | researchgate.netacs.org |

Comparative Studies and Structure Activity Relationship Sar of Gentiobiitol

Structure-Activity Relationship (SAR) Analysis of Gentiobiitol Analogues

Direct Structure-Activity Relationship (SAR) studies on this compound analogues are not extensively documented in publicly available research. However, SAR can be inferred from studies on its parent compound, gentiobiose, and related oligosaccharides. A key activity associated with gentiobiose is its characteristic bitterness, which is a significant consideration in its applications. wikipedia.org

Research into the modification of gentiobiose's structure has revealed a clear relationship between its chemical structure and its sensory properties. The enzymatic transglycosylation of gentiobiose to form longer-chain oligosaccharides, such as gentiotriose, has been shown to significantly reduce bitterness. nih.gov Gentiotriose, a trimer containing three glucose units, is reported to have only one-fifth the bitterness of gentiobiose. nih.gov This demonstrates a critical SAR principle: the elongation of the carbohydrate chain by adding another glucose unit modifies the molecule's interaction with taste receptors, thereby altering its biological (sensory) activity.

This relationship highlights how specific structural modifications—in this case, the degree of polymerization—directly influence a key property of the molecule.

Table 1: SAR of Gentiobiose Analogues and Bitterness

| Compound | Structure | Degree of Polymerization (Glucose Units) | Relative Bitterness |

| Gentiobiose | Disaccharide | 2 | High |

| Gentiotriose | Trisaccharide | 3 | Low (1/5th of Gentiobiose) |

This table illustrates the relationship between the number of glucose units and the perceived bitterness, based on findings from studies on gentiobiose and its elongation products. nih.gov

Chemoinformatics and Computational Modeling for this compound Interactions

While specific computational models for this compound are scarce, chemoinformatic approaches, particularly molecular docking, have been applied to its parent molecule, gentiobiose, to predict and analyze its interactions with biological targets. researchgate.netbepls.com These studies provide a computational framework for understanding how this compound might interact with similar protein targets.

A notable in silico study investigated the interaction between gentiobiose and human 3-alpha hydroxysteroid dehydrogenase type 3 (PDB ID: 4XO6), a protein associated with breast cancer. researchgate.netbepls.com Molecular docking simulations are used to predict the binding affinity and the specific residues involved in the interaction between a ligand (gentiobiose) and a protein receptor.

In this study, gentiobiose was docked into the active site of the protein, and the binding interactions were analyzed. The results indicated a strong binding affinity, with a calculated maximum negative binding energy of -8 kcal/mol. bepls.com The model predicted that several amino acid residues within the protein's binding pocket form key interactions with the gentiobiose molecule. These interactions are crucial for the stability of the ligand-protein complex.

Table 2: Predicted Interactions from Molecular Docking of Gentiobiose

| Parameter | Value / Residues |

| Protein Target | Human 3-alpha hydroxysteroid dehydrogenase type 3 |

| PDB ID | 4XO6 |

| Ligand | Gentiobiose |

| Binding Affinity | -8.0 kcal/mol |

| Interacting Residues | MET2846, IIE2873, GLU2828, PRO2825, ASN2881 |

This table summarizes the results of a molecular docking study, showing the predicted binding affinity and key amino acid residues involved in the interaction between gentiobiose and a human protein target. Data sourced from Koperuncholan et al., 2022. researchgate.netbepls.com

These computational findings for gentiobiose offer valuable insights into the potential molecular interactions of this compound. Given the structural similarity—differing only by the reduction of a single aldehyde to an alcohol—it is plausible that this compound could engage in similar hydrogen bonding and hydrophobic interactions within the same or related protein active sites. Such computational models are foundational in modern drug discovery and help guide further experimental validation. wikipedia.orgresearchgate.net

Emerging Research Directions and Future Challenges in Gentiobiitol Research

Novel Biosynthetic Engineering Strategies for Gentiobiitol

The biological synthesis of this compound was first reported in transgenic sugarcane engineered to produce sorbitol. sugarresearch.com.au In these "sorbitolcanes," the accumulation of sorbitol led to the subsequent synthesis of this compound, indicating a process of sorbitol glycosylation. researchgate.netnih.gov The prevailing hypothesis is that a β-glucosidase/transferase enzyme facilitates the transfer of a glucose molecule to sorbitol, forming the 1,6-linked disaccharide alcohol. sugarresearch.com.auresearchgate.net This discovery in a genetically modified plant provides a foundational platform for developing novel biosynthetic engineering strategies. researchgate.net

Metabolic engineering offers a powerful toolkit to optimize the production of specific compounds like this compound in microbial or plant systems. wikipedia.org Future strategies are likely to focus on several key areas:

Heterologous Gene Expression : A primary strategy involves the identification and expression of the specific gene encoding the enzyme responsible for this compound synthesis in a host organism optimized for industrial production, such as Saccharomyces cerevisiae or Escherichia coli. wikipedia.orgnih.gov The discovery of genes for similar enzymes, like glucoside-3-dehydrogenases, in various species allows for comparative analysis to pinpoint candidate genes for this compound synthesis. sugarresearch.com.au

Pathway Optimization : Once a production host is established, further engineering can enhance yields. This includes overexpressing the rate-limiting enzymes in the biosynthetic pathway and blocking competing metabolic pathways that might consume the precursor, sorbitol. wikipedia.orgfrontiersin.org For instance, in a microbial host, pathways that divert glucose or sorbitol to other products could be downregulated or knocked out.

Combinatorial Biosynthesis : This advanced approach involves combining genes from different organisms to create novel or more efficient metabolic pathways. frontiersin.orgnih.gov Researchers could test various glucosyltransferase enzymes with sorbitol as a substrate to find one with higher specificity and efficiency, potentially leading to higher yields of this compound. researchgate.net

Enzyme Engineering : The catalytic properties of the native this compound-synthesizing enzyme could be improved through protein engineering techniques. wikipedia.org By modifying the enzyme's structure, it may be possible to increase its catalytic efficiency, stability, or specificity for its substrates.

The development of plant-based "biofactories," such as sugarcane, remains a viable strategy. Sugarcane's high biomass and efficient carbon-fixing capabilities make it an attractive chassis for producing high-value compounds. researchgate.net Engineering sugarcane to co-express a sorbitol synthesis gene with a highly efficient glucosyltransferase could create a dedicated and scalable production system for this compound. researchgate.netnih.gov

Integration of this compound Research with Systems Biology Approaches

To fully understand and optimize the production and function of this compound, its study must be integrated with systems biology. unt.edu This approach moves beyond the analysis of single components to a holistic view of how molecular parts interact within a biological system. researchgate.netresearchgate.net For this compound, this means mapping the metabolic networks that influence its synthesis and understanding its downstream effects on the organism's entire physiology. ebi.ac.uk

The use of multi-omics platforms is central to this endeavor. frontiersin.orgfrontlinegenomics.commdpi.com These platforms allow for the simultaneous analysis of different layers of biological information:

Genomics and Transcriptomics : These tools help identify the genes and transcripts involved in this compound metabolism. For example, in the transgenic sugarcane where this compound was discovered, transcriptomic analysis could reveal which glucosyltransferase genes are upregulated in correlation with this compound production. researchgate.net

Proteomics : This involves the large-scale study of proteins. Proteomic analysis can confirm the presence and abundance of the specific enzymes involved in the biosynthetic pathway, providing a direct link between gene expression and functional protein. uni-due.de

Metabolomics : As the direct study of metabolites, this is crucial for tracking the flow of carbon through the metabolic network. wayne.edu In studies of "sorbitolcane," metabolomic profiling was the key that led to the initial discovery of this compound, identifying it as a compound strongly associated with sorbitol accumulation. researchgate.netnih.gov

By integrating these multi-omics datasets, researchers can construct comprehensive models of the metabolic and regulatory networks governing this compound synthesis. researchgate.netebi.ac.uk Such models can predict the effects of genetic modifications, identify metabolic bottlenecks, and guide the rational design of more efficient biosynthetic pathways, fulfilling a key goal of metabolic engineering. wikipedia.orgresearchgate.net

Unexplored Biological Activities and Mechanistic Insights

Current knowledge about this compound's biological activity is primarily focused on its potential as a sugar substitute. Research has shown that it is resistant to digestion by mammalian intestinal enzymes and is not utilized by the oral bacterium Streptococcus mutans. sugarresearch.com.auresearchgate.netacs.org These findings suggest that this compound is likely non-calorigenic and non-cariogenic, making it an attractive candidate for the food industry. sugarresearch.com.auresearchgate.net While its precursor, gentiobiose, is bitter, this compound has been reported to be sweet-tasting. sugarresearch.com.au

However, the biological role and potential applications of this compound may extend far beyond its properties as a sweetener. The initial discovery of this compound was prompted by observations of atypical leaf development in sorbitol-producing sugarcane, hinting at broader physiological effects within the plant. researchgate.netnih.gov

Future research should aim to uncover these unexplored activities and the mechanisms behind them:

Gut Microbiome Interactions : As this compound is poorly digested, it will likely travel to the lower intestine, where it can interact with the gut microbiota. Investigating its effects on the growth of probiotic bacteria versus pathogenic strains is a critical area of research. sugarresearch.com.auresearchgate.net It could potentially act as a prebiotic, selectively promoting the growth of beneficial gut microbes.

Metabolic Signaling : Many sugars and sugar alcohols are not just energy sources but also signaling molecules that can influence metabolic pathways. Studies could explore whether this compound interacts with cellular receptors or pathways that regulate glucose homeostasis or other metabolic processes.

Anti-inflammatory and Immunomodulatory Effects : Other novel oligosaccharides have been shown to possess anti-inflammatory or immune-regulatory properties. researchgate.netresearchgate.net It is worth investigating whether this compound exhibits similar bioactivities, which could open up applications in functional foods or therapeutics.

Plant Physiology : The coordinated synthesis of this compound with sorbitol in sugarcane suggests a potential, yet unknown, role in plant metabolism or stress response. researchgate.net Further investigation into its function in plants could reveal new insights into carbohydrate storage and transport.

Understanding the precise molecular mechanisms behind these potential activities is crucial. For example, if this compound is found to inhibit certain enzymes, such as glycoside hydrolases, kinetic studies would be needed to determine the type and strength of this inhibition. acs.org

Methodological Advancements for this compound Characterization

The initial structural elucidation of this compound relied on a combination of powerful analytical techniques. Gas chromatography-mass spectrometry (GC-MS) was used to detect the unknown metabolite in plant extracts, while (13)C Nuclear Magnetic Resonance (NMR) spectroscopy was essential for determining the 1,6-linkage between the glucopyranose and glucitol moieties. researchgate.netnih.gov Finally, ligand exchange chromatography confirmed the β-anomeric configuration, leading to its definitive identification as 6-O-β-D-glucopyranosyl-D-glucitol. researchgate.netnih.gov

Future research will demand even more sophisticated analytical methodologies to fully characterize this compound in various contexts. mdpi.comresearchgate.net High-resolution techniques are essential for both qualitative and quantitative analysis. scispace.com

Advanced Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer superior sensitivity and selectivity for quantifying this compound in complex biological samples such as plasma, urine, or microbial fermentation broths. d-nb.info This is critical for bioavailability and metabolism studies. High-resolution MS can also aid in identifying any potential metabolites of this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR remains a gold standard for structural analysis. researchgate.net Advanced 2D-NMR experiments can provide unambiguous structural confirmation and can be used to study the conformation of this compound and its interactions with proteins or other molecules in solution.

Hyphenated Chromatographic Techniques : The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with various detectors (e.g., MS, charged aerosol detection) will be instrumental for routine, high-throughput analysis of this compound during production process optimization and in quality control. researchgate.net

Activity-Based Profiling : To explore new biological functions, activity-based protein profiling (ABPP) could be employed. uni-due.de This involves using chemical probes to identify the specific enzymes or proteins that interact with this compound within a complex proteome, providing direct insight into its molecular targets.

These advanced analytical tools will be indispensable for tackling the challenges of quantifying low concentrations of this compound in biological systems, elucidating its metabolic fate, and discovering its molecular targets, thereby paving the way for its potential use in various biotechnological applications. mdpi.com

Table of Mentioned Compounds

Table of Research Findings

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing high-purity gentiobiitol, and how can researchers optimize yield while minimizing byproducts?

- Methodological Answer: this compound synthesis typically involves enzymatic or chemical glycosylation. For enzymatic methods, β-glucosidase or transglycosylation enzymes are used, with reaction conditions (pH, temperature, substrate ratios) critical for yield . Chemical synthesis may employ protected glucose derivatives and selective deprotection steps. Researchers should characterize intermediates via NMR (e.g., H, C) and HPLC to monitor purity. Optimization requires iterative testing of catalysts (e.g., Lewis acids) and solvent systems, with yield calculations normalized against controls .

Q. How can researchers confirm the structural identity and purity of this compound, and what analytical techniques are most reliable for this purpose?

- Methodological Answer: Structural confirmation requires a combination of mass spectrometry (MS) for molecular weight verification and 2D NMR (e.g., HSQC, COSY) to resolve glycosidic linkages. Purity assessment should use HPLC with refractive index or evaporative light scattering detection (ELSD), calibrated against certified standards. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Document all spectral data in supplementary materials to enable reproducibility .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s biochemical mechanisms, such as its role in carbohydrate metabolism or receptor binding?

- Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten kinetics) with purified enzymes (e.g., glycosidases) to quantify this compound’s inhibitory or catalytic effects. For receptor studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinities. Include negative controls (e.g., substrate analogs) and validate findings with knockdown models (CRISPR/Cas9) or competitive inhibitors. Power analysis should determine sample sizes to ensure statistical significance .

Q. How should researchers address contradictions in reported data on this compound’s stability under physiological conditions?

- Methodological Answer: Discrepancies may arise from variations in buffer composition, temperature, or assay sensitivity. Replicate conflicting studies using standardized protocols (e.g., ICH guidelines for stability testing). Perform accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Use factorial design experiments to isolate variables (e.g., pH, ionic strength) contributing to instability. Publish raw datasets and statistical codes to facilitate meta-analyses .

Q. What strategies are recommended for elucidating this compound’s in vivo pharmacokinetics, including absorption and metabolic fate?

- Methodological Answer: Radiolabeled C-gentiobiitol tracer studies in animal models can track absorption/distribution. Combine with bile-duct cannulation for excretion analysis. For metabolic profiling, use high-resolution MS/MS and compare fragmentation patterns with synthetic metabolites. Consider interspecies differences by cross-validating results in at least two models (e.g., rodents, zebrafish). Ethical approvals must detail humane endpoints and sample size justifications .

Data Analysis & Interpretation

Q. How can researchers statistically validate this compound’s dose-response relationships in cell-based assays while controlling for batch variability?

- Methodological Answer: Implement a randomized block design to account for plate-to-plate variability. Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC values. Normalize data to internal controls (e.g., housekeeping genes) and apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Share raw fluorescence/absorbance readings and analysis scripts in repositories like Figshare .

Q. What bioinformatics tools are suitable for predicting this compound’s interactions with microbial genomes or human glycobiomes?

- Methodological Answer: Use molecular docking software (AutoDock Vina, GROMACS) to model interactions with glycosyltransferases or gut microbiota enzymes. For omics integration, apply KEGG pathway enrichment analysis to metagenomic datasets. Validate predictions with gene knockout libraries (e.g., KEIO collection for E. coli). Cross-reference results with existing databases (UniProt, BRENDA) to identify homologs or functional analogs .

Interdisciplinary & Translational Research

Q. What methodologies enable the integration of this compound research into multidisciplinary studies, such as glycobiology or metabolic engineering?

- Methodological Answer: Collaborative workflows should align with FAIR data principles. For glycobiology, use glycan microarrays to profile this compound’s binding specificity. In metabolic engineering, apply flux balance analysis (FBA) to model its production in engineered strains (e.g., S. cerevisiae). Publish protocols on platforms like Protocols.io and cite domain-specific reporting standards (e.g., MIRAGE for glycomics) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure this compound studies meet ethical standards for data transparency and reproducibility?

- Methodological Answer: Pre-register hypotheses and methods on Open Science Framework (OSF). Adhere to ARRIVE guidelines for animal studies and include detailed spectral/analytical data in supplementary files. Use RRIDs for reagents and cell lines. For human microbiota studies, obtain informed consent specifying genetic data usage and provide lay summaries via trial websites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.